Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate
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Overview
Description
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate is an organic compound that features a benzotriazole ring substituted with a boronate ester and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate typically involves the Miyaura borylation reaction. This reaction is performed by coupling a halogenated benzotriazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The ester groups can be reduced to their corresponding alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or DMF.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the coupling partner used.
Scientific Research Applications
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes and sensors due to the unique properties of the benzotriazole ring.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-viral agents.
Mechanism of Action
The mechanism of action of Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The benzotriazole ring can interact with various molecular targets, potentially inhibiting enzymes or binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: A significant intermediate of 1H-indazole derivatives.
Uniqueness
Ethyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylate is unique due to the combination of the benzotriazole ring and the boronate ester group. This structure imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O4/c1-6-21-13(20)9-7-10(12-11(8-9)17-19-18-12)16-22-14(2,3)15(4,5)23-16/h7-8H,6H2,1-5H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDIBJOKMNRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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